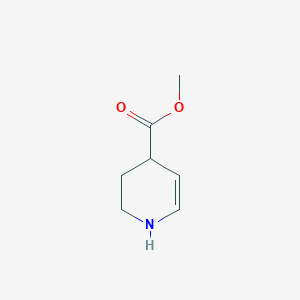![molecular formula C7H3Cl2N3 B12976657 2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
2,7-Dichloropyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[3,2-d]pyrimidine typically involves the selective chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method is the palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position . This reaction is carried out under controlled conditions to ensure the selective removal of the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like oxone are used in solvents like dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents like sodium borohydride are used in solvents like ethanol or methanol under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-Dichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell signaling pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its molecular targets .
Comparison with Similar Compounds
2,7-Dichloropyrido[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
Pyrido[2,3-d]pyrimidine: A related compound with different substitution patterns and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3Cl2N3 |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
InChI Key |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)

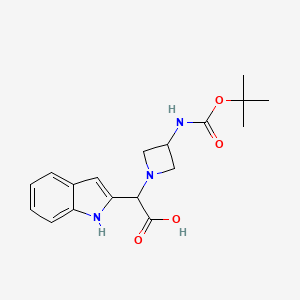
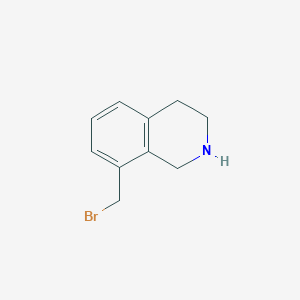
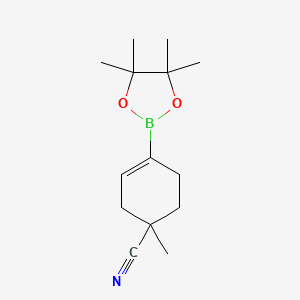
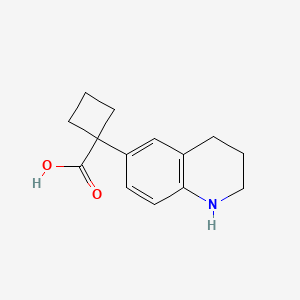
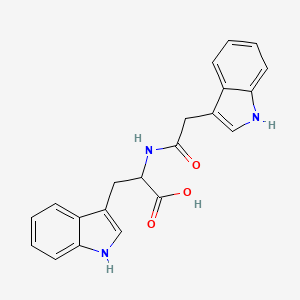
![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)

![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
